N-Alkyl Substitution Drastically Reduces CPA Inhibitory Potency vs. Unsubstituted Parent (S)-N-Sulfamoylphenylalanine
The unsubstituted parent compound (S)-N-sulfamoylphenylalanine [(S)-1a] inhibits CPA with a Ki of 0.64 µM. Introduction of any alkyl group (methyl or isopropyl) on the terminal sulfamoyl nitrogen drastically reduces inhibitory potency [1]. While direct Ki data for the trifluoroethyl-substituted alanine analog (CAS 1604282-37-2) are not reported in this study, the structure-activity relationship (SAR) is unequivocal: N-alkylation of the terminal sulfamoyl nitrogen abolishes the tight-binding interaction with the CPA active-site zinc ion and surrounding residues. The trifluoroethyl group, being substantially larger and more electron-withdrawing than methyl, is predicted to cause an even greater loss of CPA affinity than the methyl-substituted analog. This positions CAS 1604282-37-2 as a functionally distinct negative-control or selectivity-probe scaffold rather than a potent CPA inhibitor.
| Evidence Dimension | CPA inhibitory potency (Ki) as a function of N-alkyl substitution on the terminal sulfamoyl nitrogen |
|---|---|
| Target Compound Data | Not directly measured in the cited study; predicted to exhibit drastically reduced CPA affinity based on the class-level SAR that any N-alkyl substitution abolishes potent CPA inhibition. |
| Comparator Or Baseline | (S)-N-sulfamoylphenylalanine [(S)-1a]: Ki = 0.64 µM (unsubstituted parent). N-methyl-(S)-1a: drastically reduced potency (exact Ki not reported but described as 'drastic reduction'). N-isopropyl-(S)-1a: drastically reduced potency. (R)-enantiomer of 1a: Ki = 470 µM. |
| Quantified Difference | Unsubstituted parent Ki = 0.64 µM vs. N-alkyl analogs: potency reduced drastically (>100-fold loss inferred from the qualitative description). |
| Conditions | CPA inhibitory assay using bovine carboxypeptidase A; pH 7.5; substrate: hippuryl-L-phenylalanine. |
Why This Matters
Procurement decisions must account for the fact that CAS 1604282-37-2 is not a drop-in replacement for potent N-sulfamoyl amino acid CPA inhibitors; its value lies in serving as a selectivity-control compound or a lipophilic scaffold for probing non-CPA targets.
- [1] Park, J. D.; Kim, D. H.; Kim, S. J.; Woo, J. R.; Ryu, S. E. Sulfamide-Based Inhibitors for Carboxypeptidase A. Novel Type Transition State Analogue Inhibitors for Zinc Proteases. J. Med. Chem. 2002, 45 (24), 5295–5302. DOI: 10.1021/jm020258v. View Source
